molecular formula C13H21N B1367096 (Pentan-2-yl)(2-phenylethyl)amine

(Pentan-2-yl)(2-phenylethyl)amine

Cat. No.: B1367096
M. Wt: 191.31 g/mol
InChI Key: CTXDQRJTQRJKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pentan-2-yl)(2-phenylethyl)amine is a secondary amine featuring a branched pentan-2-yl group and a 2-phenylethyl substituent. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.

Synthetic routes for analogous compounds often involve alkylation or acylation of primary amines. For example, details the synthesis of a tert-butyldimethylsilyl-protected derivative via hydroxymethylation and subsequent functionalization steps . Such methods highlight the versatility of modifying the amine backbone to introduce steric bulk or protective groups.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(2-phenylethyl)pentan-2-amine

InChI

InChI=1S/C13H21N/c1-3-7-12(2)14-11-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3

InChI Key

CTXDQRJTQRJKST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (Pentan-2-yl)(2-phenylethyl)amine with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference
1. This compound C₁₃H₂₁N 191.32 Branched pentyl and phenethyl groups Intermediate in drug synthesis; enhanced lipophilicity
2. 2-Phenylethylamine C₈H₁₁N 121.17 Simple phenethylamine backbone Neurotransmitter analog; flavor compound in food chemistry
3. N-Methyl-2-phenylethylamine C₉H₁₃N 135.21 Methyl substituent on amine Reduced steric bulk; lower logP compared to branched analogs
4. 2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Two phenyl groups on ethylamine Rigid, aromatic structure; pharmaceutical building block
5. (3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 Halogenated aromatic ring; branched alkyl Specialty chemical for targeted synthesis
Key Observations:
  • Steric Effects : Compound 1 ’s branched alkyl chain may hinder interactions with biological targets compared to the planar diphenylethylamine (4 ) .
  • Functionalization Potential: Halogenated derivatives like 5 demonstrate how aromatic ring modifications enable selective binding or further synthetic elaboration .
Medicinal Chemistry ():
  • 2-Phenylethylamine Scaffold: The parent compound (2) is a neurotransmitter precursor, while N-alkyl derivatives (1, 3) modulate receptor selectivity. Bulkier substituents (e.g., pentan-2-yl) may reduce off-target effects by sterically blocking non-specific binding .
  • Diphenylethylamine ( 4 ) : Its rigid structure is exploited in designing enzyme inhibitors or allosteric modulators, contrasting with the flexibility of 1 .

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